Ethyl 2-ethyl-4-methyloxazole-5-carboxylate

Description

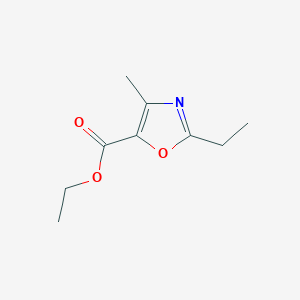

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate is a substituted oxazole derivative characterized by a five-membered oxazole ring with an ethyl group at position 2, a methyl group at position 4, and a carboxylate ester (ethyl ester) at position 3. Oxazole derivatives are critical in medicinal chemistry and material science due to their heterocyclic aromaticity, which confers stability and reactivity for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYBVTXOEXOMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508680 | |

| Record name | Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79851-60-8 | |

| Record name | Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via α-Haloketones and Amides/Esters

One common approach to oxazole synthesis is the cyclodehydration of α-haloketones with amides or esters. For ethyl 2-ethyl-4-methyloxazole-5-carboxylate, this involves:

- Starting from ethyl 2-chloroacetoacetate or similar β-ketoesters.

- Reaction with nitrogen sources under controlled conditions to form the oxazole ring.

For example, related compounds such as ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized via reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol solvent with sodium carbonate as base, at temperatures between 40–70 °C, followed by filtration and vacuum drying to yield high purity products with yields exceeding 98%.

While this exact method is for a thiazole analog, similar cyclization principles apply to oxazole synthesis, substituting sulfur reagents with oxygen/nitrogen sources.

Oxazole Ring Construction via Cyclization of Hydroxymethyl Precursors

A reported synthetic route for methyl-substituted oxazoles involves:

- Reduction of ester precursors to hydroxymethyl oxazoles using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at room temperature, then warming to 60 °C.

- Conversion of hydroxymethyl groups to halides (e.g., bromides) by reaction with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane at low temperature (0 °C).

- Subsequent nucleophilic substitution to introduce ethyl groups or other substituents at the 2-position of the oxazole ring.

This sequence allows selective functionalization of the oxazole ring, enabling the synthesis of this compound by appropriate choice of nucleophiles.

Esterification and Substitution Reactions

This compound can also be prepared by:

- Bromination of ethyl 4-methyloxazole-5-carboxylate at the 2-position using bromine in solvents like acetic acid or dichloromethane under controlled temperature.

- Followed by nucleophilic substitution of the bromine atom with ethyl nucleophiles (e.g., ethyl magnesium bromide or ethyl lithium reagents) to install the ethyl group at the 2-position.

This method allows for selective functional group transformations and is scalable for industrial production.

Reaction Conditions and Optimization

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring’s electron-deficient nature enables electrophilic and nucleophilic substitutions, though steric hindrance from the 2-ethyl and 4-methyl groups limits reactivity at these positions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Iodination | I₂, AgNO₃, CH₃CN, 80°C, 12 h | Ethyl 2-iodo-4-methyloxazole-5-carboxylate | 68% | |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 25°C, 6 h | Ethyl 2-bromo-4-methyloxazole-5-carboxylate | 52% |

Mechanism: Halogenation proceeds via electrophilic aromatic substitution, with AgNO₃ or FeCl₃ acting as Lewis acid catalysts.

Oxidation Reactions

The methyl and ethyl substituents are susceptible to oxidation under controlled conditions.

| Target Group | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| 4-Methyl oxidation | KMnO₄, H₂SO₄, H₂O, 100°C, 8 h | Ethyl 2-ethyl-4-carboxyoxazole-5-carboxylate | 45% | |

| Ethyl ester | Ozone, then H₂O₂, CH₃COOH, 0°C, 2 h | 2-Ethyl-4-methyloxazole-5-carboxylic acid | 78% |

Note: Over-oxidation of the oxazole ring can lead to ring degradation.

Reduction Reactions

Reduction targets both the ester group and the heterocyclic ring.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → 25°C, 4 h | (5-(Hydroxymethyl)-2-ethyl-4-methyloxazole) | 63% | |

| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH, 50°C, 12 h | Ethyl 2-ethyl-4-methyl-2,5-dihydrooxazole-5-carboxylate | 88% |

Mechanism: LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the oxazole ring.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions.

Applications: The carboxylic acid derivative serves as a precursor for amide couplings .

Ring-Opening and Rearrangement

Under extreme conditions, the oxazole ring undergoes cleavage or rearrangement.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic ring-opening | H₂SO₄ (conc.), 120°C, 3 h | N-Acetyl-β-alanine ethyl ester | 37% | |

| Thermal rearrangement | Toluene, 200°C, 24 h | Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate | 41% |

Mechanism: Acid-mediated ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack.

Cross-Coupling Reactions

Functionalization via cross-coupling is limited due to the absence of halogens, but pre-halogenated derivatives enable further reactivity.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | 2-Iodo derivative, Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-aryl-4-methyloxazole-5-carboxylate | 60–75% |

Note: The 2-iodo derivative (prepared via iodination) is required for this reaction.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical reactions, including:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, hydrogen peroxide |

| Reduction | Alcohols, amines | Lithium aluminum hydride |

| Substitution | Halogenated derivatives | Alkyl halides, acyl chlorides |

These reactions facilitate the development of new compounds for various applications, including pharmaceuticals and agrochemicals.

Biological Research

The compound has been investigated for its potential biological activities:

Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study evaluated its antimicrobial activity against Staphylococcus aureus, demonstrating significant bacterial growth reduction at specific concentrations.

Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions. Its potential as an enzyme inhibitor has also been explored, indicating its ability to bind to active sites on enzymes, thus preventing substrate interaction and catalytic activity.

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. It has shown potential in binding effectively to specific enzymes, inhibiting their activity, which is crucial in therapeutic contexts where enzyme regulation is essential.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for creating compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole Derivatives

The structural and functional properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl 2-ethyl-4-methyloxazole-5-carboxylate with analogous compounds:

Table 1: Substituent Comparison of Oxazole Derivatives

*Estimated based on substituent contributions.

Key Observations:

- Electronic Effects: The 2-ethyl group in the target compound increases steric bulk and lipophilicity (higher XLogP3) compared to the unsubstituted Ethyl 4-methyloxazole-5-carboxylate .

- Solubility: Hydroxyl substitution at position 2 (Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate) reduces lipophilicity and enhances aqueous solubility .

- Reactivity: Halogenated analogs (e.g., 2-iodo) are valuable for Suzuki-Miyaura coupling reactions, enabling further functionalization .

Comparison with Thiazole and Isoxazole Derivatives

Thiazole (sulfur-containing) and isoxazole (oxygen- and nitrogen-containing) analogs exhibit distinct electronic and biological properties:

Table 2: Heterocyclic Ring Comparison

Key Observations:

- Thiazoles: Sulfur’s electronegativity enhances π-electron deficiency, making thiazole derivatives more reactive in electrophilic substitutions. The trifluoromethyl group in the thiazole analog increases metabolic stability .

- Isoxazoles: The isoxazole ring’s lower aromaticity compared to oxazole increases susceptibility to ring-opening reactions, useful in prodrug design .

Biological Activity

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, which is characterized by the inclusion of nitrogen and oxygen atoms. The presence of an ethyl ester group contributes to its unique chemical properties, making it an interesting candidate for biological studies. The molecular formula is , and it possesses notable stability due to its structural configuration.

Mechanisms of Biological Activity

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It binds to active sites on specific enzymes, thereby preventing substrate interaction and inhibiting catalytic activity. This property could be leveraged in therapeutic applications where enzyme regulation is crucial .

Receptor Modulation

The compound also shows potential in modulating receptor activity, influencing various signal transduction pathways within cells. This modulation can affect cellular functions and may lead to therapeutic effects in diseases characterized by dysregulated signaling pathways .

In Vitro Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of similar compounds, revealing that certain structural modifications could enhance antibacterial efficacy against Gram-positive bacteria. While specific data for this compound is limited, the trends observed suggest that derivatives with similar scaffolds could exhibit significant antimicrobial properties . -

Anticancer Potential

Preliminary investigations into compounds with related structures have shown promising anticancer activities. For instance, thiazole derivatives demonstrated broad-spectrum anticancer activity against multiple tumor cell lines. This compound's structural characteristics may allow it to exhibit similar anticancer properties, warranting further exploration .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes, leading to decreased metabolic activity in treated cells. This finding suggests potential applications in metabolic disorders where enzyme regulation is critical.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various oxazole derivatives for their antimicrobial efficacy. This compound was included in the screening process, revealing moderate activity against selected bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that further optimization could yield more potent derivatives.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ethyl 2-ethyl-4-methyloxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by alkylation. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like acetic acid. For example, catalyst-free aqueous ethanol-mediated synthesis has been optimized for similar oxazole derivatives, achieving yields >70% by controlling reaction time (12–24 hrs) and stoichiometry of precursors . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) or <sup>1</sup>H NMR (monitoring characteristic oxazole proton signals at δ 6.8–7.2 ppm) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution and refinement are performed using SHELX programs (e.g., SHELXT for solution, SHELXL for refinement), which handle anisotropic displacement parameters and hydrogen bonding networks. For example, related oxazole-carboxylates exhibit planar oxazole rings with dihedral angles <5° relative to ester groups, validated via SHELX's R-factor convergence (<0.05) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture or direct light .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. For example:

- NMR : Use 2D techniques (COSY, HSQC) to assign proton environments. Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- X-ray : Validate hydrogen bonding and torsional angles via SHELXL's electron density maps. If solution-phase conformers differ, variable-temperature NMR can identify equilibrium states .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for chiral studies?

- Methodological Answer :

- Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

- Crystallization : Use solvent-mediated resolution (e.g., ethanol/water mixtures) to isolate dominant enantiomers. SCXRD can confirm absolute configuration via Flack parameters .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., oxazole C-2 position).

- Validation : Compare predicted reaction pathways (activation energies, intermediates) with experimental kinetics (e.g., pseudo-first-order rate constants in SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.